N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: is a complex organic compound that features a bromophenyl group, a morpholine ring, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the bromophenyl group and the morpholine ring. Common reagents used in these reactions include brominating agents, glycine derivatives, and morpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the production rate and reduce costs. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(4-fluorophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The presence of the bromophenyl group in N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide imparts unique electronic and steric properties, distinguishing it from its chlorinated and fluorinated analogs
Properties
Molecular Formula |
C23H29BrN4O3S |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[2-(2-morpholin-4-ylethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H29BrN4O3S/c24-16-5-7-17(8-6-16)26-22(30)21-18-3-1-2-4-19(18)32-23(21)27-20(29)15-25-9-10-28-11-13-31-14-12-28/h5-8,25H,1-4,9-15H2,(H,26,30)(H,27,29) |
InChI Key |
DPNFGNZOEKSUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CNCCN3CCOCC3)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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